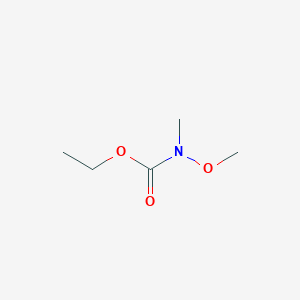

Ethyl N-methoxy-N-methylcarbamate

Description

The exact mass of the compound Ethyl N-methoxy-N-methylcarbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl N-methoxy-N-methylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl N-methoxy-N-methylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl N-methoxy-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-4-9-5(7)6(2)8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKKFTUDASIMWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50336427 | |

| Record name | Ethyl N-methoxy-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6919-62-6 | |

| Record name | Carbamic acid, N-methoxy-N-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6919-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-methoxy-N-methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50336427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl N-methoxy-N-methylcarbamate: The "Weinreb Carbamate" Reagent

Technical Guide for Drug Development & Organic Synthesis

Executive Summary & Chemical Identity

Ethyl N-methoxy-N-methylcarbamate (CAS 6919-62-6) acts as a specialized electrophilic carbonyl source in organic synthesis. While often overlooked in basic texts, it serves a critical role in advanced medicinal chemistry as a Weinreb Amide Transfer Reagent .

Unlike standard acylating agents (acid chlorides/anhydrides) that introduce a simple acyl group, this carbamate installs the N-methoxy-N-methylcarboxamide moiety onto nucleophiles (organolithiums or Grignards). This allows researchers to convert unstable carbanions directly into stable Weinreb Amides , which can subsequently be converted into ketones or aldehydes without the risk of over-addition.

Physiochemical Profile

| Property | Value | Note |

| CAS Number | 6919-62-6 | |

| Formula | C₅H₁₁NO₃ | |

| Molecular Weight | 133.15 g/mol | |

| Boiling Point | 150–155 °C | High boiling point allows for easy separation from volatile solvents.[1] |

| Density | 1.022 g/mL (25 °C) | |

| Refractive Index | ||

| Flash Point | 53 °C (127 °F) | Flammable Liquid (Category 3).[2] |

| Solubility | Soluble in alcohols, ethers, DCM | Miscible with standard organic reaction media. |

Synthesis & Preparation

The synthesis of Ethyl N-methoxy-N-methylcarbamate is a self-validating protocol that relies on the differential reactivity of nucleophiles.

Core Synthesis Route

The most robust preparation involves the acylation of N,O-dimethylhydroxylamine with ethyl chloroformate.

Reaction Logic:

-

Nucleophile: N,O-dimethylhydroxylamine hydrochloride (stable salt form).

-

Electrophile: Ethyl chloroformate (highly reactive acyl chloride).

-

Base: Sodium Hydroxide (biphasic) or Pyridine (organic phase). The base is strictly required to neutralize the HCl byproduct and liberate the free amine nucleophile.

Protocol (Optimized for 100 mmol scale):

-

Setup: Charge a 250 mL round-bottom flask with N,O-dimethylhydroxylamine HCl (9.75 g, 100 mmol) and DCM (100 mL). Cool to 0 °C.

-

Base Addition: Add Pyridine (16.2 mL, 200 mmol) dropwise. The solution will become homogeneous.

-

Acylation: Add Ethyl Chloroformate (10.85 g, 100 mmol) dropwise over 30 minutes. Critical: Maintain temp < 5 °C to prevent decomposition of the chloroformate.

-

Workup: Stir for 2 hours at RT. Quench with 1M HCl (removes pyridine). Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation in vacuo (bp ~60 °C at 15 mmHg).

Figure 1: Synthesis pathway via nucleophilic acyl substitution.

Reactivity Profile: The "Weinreb Carbamate" Mechanism

The primary utility of this compound in drug discovery is its ability to transfer the Weinreb amide functionality to a carbon nucleophile.

Mechanism of Action

When reacted with a carbon nucleophile (e.g., Organolithium R-Li or Grignard R-MgX), the reaction follows a Nucleophilic Acyl Substitution (NAS) pathway.

-

Selectivity: The incoming nucleophile attacks the carbonyl carbon.

-

Leaving Group Hierarchy: The intermediate collapses by ejecting the best leaving group.

-

Ethoxide (EtO⁻): pKa of conjugate acid (EtOH) ≈ 16. Good Leaving Group.

-

Weinreb Amine (⁻N(OMe)Me): pKa of conjugate acid ≈ 35 (very unstable anion). Poor Leaving Group.

-

-

Outcome: The ethoxide is ejected, and the Weinreb moiety is retained.

Result: R-Li + EtO-CO-N(OMe)Me → R-CO-N(OMe)Me (Weinreb Amide).

Application in Heterocyclic Chemistry

This is particularly valuable for functionalizing lithiated heterocycles (e.g., pyridines, thiophenes) where the corresponding acid chloride is unstable or unavailable.

Experimental Protocol: Installing a Weinreb Amide on a Heterocycle

-

Lithiation: Dissolve heterocycle (e.g., Thiophene) in anhydrous THF under Argon. Cool to -78 °C. Add n-Butyllithium (1.1 equiv) dropwise. Stir 30 min.

-

Acylation: Dissolve Ethyl N-methoxy-N-methylcarbamate (1.2 equiv) in THF. Add this solution to the lithiated species at -78 °C.

-

Quench: Allow to warm to 0 °C. Quench with sat. NH₄Cl.[3]

-

Result: The product is the Weinreb amide of the heterocycle, ready for conversion to a ketone.

Figure 2: Mechanism of Weinreb amide transfer. Note the selective ejection of ethoxide.

Safety & Handling (SDS Summary)

While safer than chloroformates, this compound requires standard organic safety protocols.

-

Hazards:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at room temperature. Moisture sensitive (slow hydrolysis to ethanol and unstable carbamic acid).

-

Incompatibility: Strong oxidizing agents, strong acids (hydrolysis), strong bases.

References

-

Synthesis of Weinreb Amides via Carbamates

-

Application in Drug Design (Patent)

- Title: Imidazopyridazine compounds (WO2006107784A1).

- Source: World Intellectual Property Organiz

-

Context: Example 120 details the use of Ethyl N-methoxy-N-methylcarbamate to acylate a lithiated intermediate at -78°C.[1]

-

Chemical Safety Data

- Title: Ethyl N-methoxy-N-methylcarbam

-

Source: National Center for Biotechnology Information (NCBI).[7]

Sources

- 1. WO2006107784A1 - Imidazopyridazine compounds - Google Patents [patents.google.com]

- 2. ETHYL METHOXY(METHYL)CARBAMATE | CAS#:6919-62-6 | Chemsrc [chemsrc.com]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. Ethyl N-methoxy-N-methylcarbamate | C5H11NO3 | CID 533715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. N,N-Dimethylhydroxylamine hydrochloride | 16645-06-0 | Benchchem [benchchem.com]

CAS number 6919-62-6 properties and uses

This guide details the technical specifications, synthetic utility, and application protocols for Ethyl N-methoxy-N-methylcarbamate (CAS 6919-62-6) , a specialized reagent critical for modern medicinal chemistry.

Part 1: Executive Technical Summary

Ethyl N-methoxy-N-methylcarbamate (CAS 6919-62-6) acts as a bifunctional electrophilic synthon designed to introduce the N-methoxy-N-methyl (Weinreb) moiety into organic scaffolds. In drug development, it serves two primary high-value functions:

-

Direct Synthesis of Weinreb Amides from Organometallics: It reacts with Grignard or organolithium reagents to convert carbon nucleophiles (R-MgX/R-Li) directly into Weinreb amides (R-C(O)N(OMe)Me), bypassing the need for carboxylic acid precursors.

-

Carbonyl Protection & Modulation: It provides a stable "masked" carbonyl equivalent that prevents over-addition of nucleophiles, a common failure mode in the synthesis of complex pharmaceutical ketones.

Part 2: Physicochemical Properties & Safety Profile

Table 1: Core Chemical Specifications

| Property | Value |

| Chemical Name | Ethyl N-methoxy-N-methylcarbamate |

| CAS Number | 6919-62-6 |

| Molecular Formula | C₅H₁₁NO₃ |

| Molecular Weight | 133.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.022 g/mL at 25 °C |

| Boiling Point | 150–155 °C (lit.) |

| Solubility | Soluble in THF, DCM, Ethanol, Diethyl ether |

| Flash Point | 53 °C (127 °F) - Flammable |

Safety & Handling (GHS Standards)

-

Signal Word: WARNING

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

Part 3: Synthetic Mechanism & Signaling Pathways

In the context of drug discovery, the "signaling pathway" of this compound is its Synthetic Reaction Pathway . It operates via a chelation-controlled mechanism that arrests nucleophilic addition at the tetrahedral stage, preventing the formation of tertiary alcohols.

Mechanism: The Chelation-Controlled Weinreb Pathway

When CAS 6919-62-6 reacts with a metallated nucleophile (e.g., a Grignard reagent derived from a halogenated drug scaffold), the reaction proceeds through a stable 5-membered cyclic transition state . The magnesium atom chelates between the carbonyl oxygen and the methoxy oxygen, "locking" the intermediate and preventing the expulsion of the amine leaving group until acidic workup.

Figure 1: The Chelation-Controlled Pathway. The diagram illustrates the conversion of the carbamate reagent into a Weinreb amide via a magnesium-chelated intermediate, which is the critical step for preventing over-alkylation.

Part 4: Applications in Drug Development

Synthesis of Viral Polymerase Inhibitors (e.g., Remdesivir Analogs)

Weinreb amides are pivotal intermediates in the synthesis of C-nucleoside antiviral drugs.

-

Application: CAS 6919-62-6 is used to convert lithiated nucleobases or sugar moieties into Weinreb amides.

-

Advantage: This allows for the subsequent controlled addition of the ribose or base fragment without side reactions, a technique employed in the scalable synthesis of Remdesivir intermediates [1].

Late-Stage Functionalization of Lead Compounds

In "Lead Optimization," medicinal chemists often need to convert a halogenated aryl ring (Ar-Br) into a ketone (Ar-CO-R).

-

Workflow:

-

Lithiation: Treat Ar-Br with n-BuLi.

-

Weinreb Installation: Quench with CAS 6919-62-6 .

-

Result: Formation of Ar-CO-N(OMe)Me (Weinreb Amide).

-

Diversification: The resulting amide can be reacted with various Grignard reagents to generate a library of ketone analogs (Ar-CO-R¹, Ar-CO-R², etc.) from a single precursor.

-

Part 5: Experimental Protocol

Protocol: Synthesis of a Weinreb Amide from an Aryl Bromide

Objective: Convert 4-Bromotoluene to N-methoxy-N-methyl-4-methylbenzamide using CAS 6919-62-6.

Reagents:

-

4-Bromotoluene (1.0 equiv)

-

Magnesium turnings (1.2 equiv)

-

Ethyl N-methoxy-N-methylcarbamate (CAS 6919-62-6) (1.5 equiv)

-

THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Grignard Formation:

-

In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

-

Add 4-Bromotoluene in THF dropwise to maintain a gentle reflux. Stir for 1 hour after addition to ensure complete formation of p-tolylmagnesium bromide.

-

-

Acylation Reaction:

-

Cool the Grignard solution to 0 °C .

-

Add Ethyl N-methoxy-N-methylcarbamate (dissolved in THF) dropwise over 30 minutes. Note: The exotherm must be controlled to prevent double addition.

-

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Quench & Workup:

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc) to isolate the Weinreb amide as a colorless oil.

-

Validation Criteria:

-

¹H NMR: Look for the characteristic Weinreb singlets: ~3.5 ppm (3H, N-OCH₃) and ~3.3 ppm (3H, N-CH₃).

-

Yield: Expected yield >85% due to the high selectivity of the carbamate leaving group (-OEt) vs. the Weinreb amine [2].

Part 6: References

-

National Institutes of Health (NIH). Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. PubChem.[4] Available at: [Link]

-

Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[5][6] Tetrahedron Letters, 22(39), 3815-3818.[6]

-

Organic Chemistry Portal. Weinreb Ketone Synthesis. Available at: [Link]

Sources

- 1. N,N-Dimethylhydroxylamine hydrochloride | 16645-06-0 | Benchchem [benchchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Carbamic acid, N-methyl-, ethyl ester | C4H9NO2 | CID 7752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]

Structural Dynamics and Synthetic Utility of Ethyl N-methoxy-N-methylcarbamate

A Technical Guide for Medicinal Chemists and Process Engineers

Executive Summary

Ethyl

Part 1: Nomenclature and Structural Analysis

IUPAC Nomenclature Breakdown

While widely recognized by its semi-systematic name, the precise nomenclature follows IUPAC rules for esters of carbamic acid.

-

Semi-Systematic Name: Ethyl

-methoxy- -

Systematic IUPAC Name: Ethyl methoxy(methyl)carbamate[4]

-

Formula:

Nomenclature Logic:

-

Parent Structure: Carbamic acid (

). -

Ester Suffix: The ethyl group attached to the oxygen designates the molecule as an ethyl ... carbamate .[1][2][3][4][5][6]

-

Nitrogen Substituents: The nitrogen atom bears a methoxy group (

) and a methyl group ( -

Alphabetical Ordering: Per IUPAC substituent rules, "methoxy" precedes "methyl." Thus:

-methoxy-

Electronic Properties & The Chelation Effect

The utility of this molecule is dictated by the "Weinreb Effect." Unlike standard esters or carbamates, the

-

Ground State: The carbonyl carbon is electrophilic, susceptible to nucleophilic attack.

-

Transition State: Upon nucleophilic attack by an organometallic reagent, the metal atom coordinates between the carbonyl oxygen and the methoxy oxygen, forming a rigid 5-membered cyclic intermediate. This chelation creates a high energy barrier against the collapse of the tetrahedral intermediate, effectively preventing double addition (over-alkylation) and allowing the isolation of the acylated product.

Part 2: Synthesis of the Reagent

Objective: Preparation of Ethyl

Reaction Logic

The synthesis involves the nucleophilic substitution of the chloride in ethyl chloroformate by the

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 1.0 | Nucleophile Source | |

| Ethyl Chloroformate | 1.05 | Electrophile |

| Pyridine (or | 2.1 | Base / HCl Scavenger |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

Step-by-Step Protocol

-

Setup: Charge a flame-dried 3-neck round-bottom flask with

-dimethylhydroxylamine hydrochloride (1.0 equiv) and anhydrous DCM (0.5 M concentration). -

Base Addition: Cool the suspension to 0°C under

atmosphere. Add Pyridine (2.1 equiv) dropwise. The mixture will become homogeneous or form a light suspension of salts. -

Acylation: Add Ethyl Chloroformate (1.05 equiv) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction. Maintain internal temperature < 5°C.[5]

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor by TLC (EtOAc/Hexane 1:3) or GC-MS.

-

Workup:

-

Quench with 1M HCl (removes excess pyridine).

-

Separate organic layer.[5]

-

Wash organic layer with Sat.

(removes acidic impurities) and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Distillation under reduced pressure (bp ~46°C @ 8 Torr) yields the pure colorless liquid.

Part 3: Synthetic Application (The "Weinreb Linchpin")

Objective: Using Ethyl

This is the primary application of the molecule: converting a reactive carbon nucleophile (R-Li) into a stable Weinreb amide, which can subsequently be converted to a ketone or aldehyde.[8]

Mechanism of Action

The organolithium reagent attacks the carbonyl carbon. The ethoxide group (

Figure 1: Mechanistic pathway for the conversion of organolithiums to Weinreb amides using the carbamate linchpin.

Application Protocol

-

Preparation of Nucleophile: Generate the organolithium (R-Li) or Grignard (R-MgBr) in THF/Ether at -78°C according to standard protocols.

-

Electrophile Addition: Dissolve Ethyl

-methoxy--

Note: Inverse addition (adding R-Li to the carbamate) is preferred to maintain an excess of electrophile and prevent double addition, although the leaving group hierarchy usually protects against this.

-

-

Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C.

-

Quench: Quench with Sat.

. -

Isolation: Extract with EtOAc, dry, and concentrate. The resulting Weinreb amide is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography.

Part 4: Analytical Characterization

To validate the synthesis of the reagent or its presence, use the following spectroscopic data.

Physical Properties

| Property | Value |

| Boiling Point | 150–155 °C (atm); 46 °C (8 Torr) |

| Density | 1.022 g/mL at 25 °C |

| Refractive Index | |

| Appearance | Colorless, clear liquid |

NMR Spectroscopy (Standard in )

| Nucleus | Shift ( | Multiplicity | Assignment |

| 1.28 | Triplet ( | ||

| 3.16 | Singlet | ||

| 3.70 | Singlet | ||

| 4.20 | Quartet ( | ||

| 14.5 | - | ||

| 32.5 | - | ||

| 61.2 | - | ||

| 61.8 | - | ||

| 157.0 | - |

Part 5: Workflow Visualization

Figure 2: Operational workflow for the synthesis of the reagent.

References

-

Nahm, S.; Weinreb, S. M. (1981).[8] "N-Methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.

-

Sibi, M. P. (1993). "Chemistry of N-methoxy-N-methylamides. Applications in synthesis". Organic Preparations and Procedures International, 25(1), 15–40.

-

ChemicalBook. (2023).[1] "Ethyl N-methoxy-N-methylcarbamate Properties and Data". ChemicalBook Database.

-

PubChem. (2024).[4] "Compound Summary: Ethyl N-methoxy-N-methylcarbamate". National Library of Medicine.

-

Organic Syntheses. (1981). "General procedures for Weinreb Amide Synthesis". Org.[4][5][7][8][9] Synth. Coll. Vol. 6, p. 824.

Sources

- 1. ETHYL N-METHOXY-N-METHYLCARBAMATE | 6919-62-6 [chemicalbook.com]

- 2. clearsynth.com [clearsynth.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl N-methoxy-N-methylcarbamate | C5H11NO3 | CID 533715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. idosi.org [idosi.org]

- 7. prepchem.com [prepchem.com]

- 8. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

Unlocking C1 Synthons: The Strategic Role of Ethyl N-methoxy-N-methylcarbamate

[1]

Executive Summary

In the high-stakes landscape of drug discovery and process chemistry, Ethyl N-methoxy-N-methylcarbamate (CAS: 6919-62-6) serves as a pivotal C1 synthon.[1] Often referred to informally as the "Weinreb Carbonate," this reagent enables the direct conversion of organometallic species (Grignard, organolithium) into Weinreb amides. This transformation bypasses the traditional requirement for carboxylic acid or acid chloride intermediates, streamlining synthetic routes and improving overall yield in the construction of complex ketones and aldehydes.

This technical guide dissects the mechanistic advantages, experimental protocols, and strategic applications of Ethyl N-methoxy-N-methylcarbamate, providing a self-validating framework for its use in advanced organic synthesis.[1]

Chemical Identity & Structural Significance[1][2][3][4]

Ethyl N-methoxy-N-methylcarbamate represents a "pre-loaded" Weinreb amide functionality.[1] Structurally, it consists of a carbonyl core flanked by an ethoxy leaving group and the stable N-methoxy-N-methylamino moiety.[1]

| Property | Specification |

| IUPAC Name | Ethyl N-methoxy-N-methylcarbamate |

| Common Name | Weinreb Carbonate; N-Methoxy-N-methylurethane |

| CAS Number | 6919-62-6 |

| Molecular Formula | C₅H₁₁NO₃ |

| Molecular Weight | 133.15 g/mol |

| Boiling Point | 150–155 °C |

| Function | Electrophilic Carbamoylating Agent ( |

The "Weinreb Effect" in a Carbonate

Unlike standard esters, this carbamate possesses the unique N-methoxy-N-methyl "Weinreb" handle.[1] Upon reaction with nucleophiles, it leverages the chelation effect —a stable 5-membered ring formed between the metal cation (Mg²⁺ or Li⁺) and the two oxygen atoms.[1] This chelation prevents over-addition of the nucleophile, a common pitfall with standard esters or carbonates.

Mechanistic Insight: The Selectivity Engine

The utility of Ethyl N-methoxy-N-methylcarbamate lies in its predictable reactivity profile.[1] When an organometallic reagent (

The Pathway[1][5][6][7][8][9]

-

Nucleophilic Attack: The carbanion (

) attacks the carbonyl carbon.[1] -

Tetrahedral Intermediate Formation: A tetrahedral intermediate is generated. Crucially, the metal cation (

) coordinates with both the carbonyl oxygen and the methoxy oxygen of the amine, locking the conformation. -

Selective Elimination: The system must collapse to restore the carbonyl. The competition is between expelling the ethoxide (

) or the Weinreb amine anion (-

Thermodynamics: Ethoxide is a better leaving group (

of EtOH -

Kinetics: The chelation stabilizes the N-O bond, making the Weinreb amine moiety resistant to ejection.

-

-

Product Formation:

is expelled, yielding the Weinreb amide (

Graphviz Diagram: Mechanism of Action

Caption: Mechanistic pathway showing the selective displacement of the ethoxy group via a stable chelated intermediate.

Strategic Applications in Synthesis

Application A: One-Pot Synthesis from Organohalides

The primary application is the direct conversion of aryl or alkyl halides into Weinreb amides.[1] This route is superior to the classical Carboxylation

Workflow:

-

Halogen-Metal Exchange: Convert

to -

Electrophilic Trapping: Add Ethyl N-methoxy-N-methylcarbamate.

-

Quench: Acidic workup releases the Weinreb amide.

Application B: Functionalization of Heterocycles

In medicinal chemistry, functionalizing heterocycles (pyridines, indoles, imidazoles) is critical.[2][3] This reagent allows for the lithiation of a heterocycle (e.g., via LDA or

Comparison of Methods

| Feature | Ethyl N-methoxy-N-methylcarbamate | Weinreb Amine + Coupling Agent | N-Methoxy-N-methylcarbamoyl Chloride |

| Starting Material | Organohalide / Hydrocarbon | Carboxylic Acid | Organometallic |

| Step Count | 1 (One-pot) | 2-3 (Synthesis of acid + coupling) | 1 |

| Reagent Stability | High (Shelf-stable liquid) | High | Low (Moisture sensitive, toxic) |

| Atom Economy | Moderate (Loss of EtOH) | Low (Loss of coupling byproducts) | High (Loss of Cl-) |

| Safety | High (Standard irritant) | High | Low (Carcinogenic potential) |

Experimental Protocol: Synthesis of N-Methoxy-N-methyl-4-phenylbenzamide[1]

Objective: Synthesize a Weinreb amide from 4-bromobiphenyl using Ethyl N-methoxy-N-methylcarbamate.

Materials

-

4-Bromobiphenyl (1.0 equiv)[1]

-

Magnesium turnings (1.1 equiv) or

-BuLi (1.1 equiv)[1] -

Ethyl N-methoxy-N-methylcarbamate (1.2 equiv)[1]

-

THF (Anhydrous)

-

Ammonium chloride (sat. aq.)

Step-by-Step Methodology

-

Preparation of Grignard Reagent:

-

Flame-dry a 2-neck round bottom flask under

atmosphere. -

Add Mg turnings and a crystal of iodine.

-

Add 4-bromobiphenyl dissolved in anhydrous THF dropwise.

-

Reflux gently to initiate and complete Grignard formation (Solution turns dark/brown).

-

Checkpoint: Titrate an aliquot if precise concentration is needed, though slight excess of reagent handles variations.

-

-

Carbamoylation Reaction:

-

Cool the Grignard solution to 0°C (ice bath). Note: Lower temperatures (-78°C) are recommended if using organolithiums to prevent side reactions.[1]

-

Add Ethyl N-methoxy-N-methylcarbamate (neat or in THF) dropwise over 15 minutes.

-

Observation: The reaction is exothermic; maintain temperature control.[4]

-

Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

TLC Monitoring: Look for the disappearance of the starting bromide and the appearance of a more polar spot (Amide).

-

-

Workup & Purification:

-

Quench the reaction carefully with saturated

solution. -

Extract with Ethyl Acetate (

).[5] -

Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purify via flash column chromatography (Hexanes/EtOAc gradient).

-

Expected Results

-

Yield: 75–90%[1]

-

Purity: >95% by NMR.

-

Product: A stable oil or solid Weinreb amide, ready for subsequent reaction with a different Grignard (to make a ketone) or LAH (to make an aldehyde).

Visualization of the Synthetic Workflow

Caption: Operational workflow for converting halides to carbonyls using the carbamate reagent.

References

-

Weinreb, S. M.; Nahm, S. "N-Methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

-

Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15–40. Link

-

Biftu, T.; Feng, D.; Ponpipom, M. "Imidazopyridazine compounds." World Intellectual Property Organization, 2006 , WO2006107784A1. (Demonstrates use of Ethyl N-methoxy-N-methylcarbamate in lithiation trapping). Link

-

Murphy, J. A., et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction."[1][6] Organic Letters, 2005 , 7(7), 1427–1429.[6] Link

-

ChemicalBook. "Ethyl N-methoxy-N-methylcarbamate Product Properties." Link

Sources

- 1. lookchem.com [lookchem.com]

- 2. N,N-Dimethylhydroxylamine hydrochloride | 16645-06-0 | Benchchem [benchchem.com]

- 3. WO2006107784A1 - Imidazopyridazine compounds - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

Technical Guide: Solubility Profile and Application of Ethyl N-methoxy-N-methylcarbamate

[1]

Part 1: Executive Summary & Physicochemical Identity

Ethyl N-methoxy-N-methylcarbamate is a specialized organic carbonate derivative primarily utilized as a carbonyl source or a "Weinreb-type" transfer reagent in organic synthesis.[1] Unlike simple carbamates (e.g., methyl carbamate), the presence of the N-methoxy and N-methyl groups significantly alters its polarity and solvation requirements, making it a liquid at room temperature with high affinity for polar aprotic solvents.[1]

Physicochemical Profile

| Property | Value | Technical Implication |

| CAS Number | 6919-62-6 | Unique identifier for procurement/safety verification.[1][2] |

| Physical State | Liquid | Facilitates easy volumetric transfer; no dissolution lag time.[1] |

| Density | 1.022 g/mL (25 °C) | Slightly denser than water; forms the lower layer in ether extractions if not halogenated. |

| Boiling Point | 150–155 °C | High boiling point allows for reflux in lower-boiling solvents (THF, DCM) without loss. |

| Flash Point | ~53 °C (127 °F) | Classified as Flammable/Combustible; requires grounding during transfer.[1] |

Part 2: Solubility Matrix & Solvent Compatibility

The solubility of Ethyl N-methoxy-N-methylcarbamate is dictated by its amphiphilic nature.[1] The ester linkage provides polar acceptor sites, while the ethyl and N-methyl groups provide lipophilicity.[1]

Polar Aprotic Solvents (Primary Reaction Media)[1]

-

Tetrahydrofuran (THF): Excellent Solubility (Miscible).

-

Mechanism:[1][3][4][5][6] THF coordinates well with the carbonyl oxygen, stabilizing the molecule in solution.[1]

-

Application: This is the standard solvent for reactions involving Grignard or organolithium reagents.[1] The high solubility ensures a homogeneous reaction mixture even at cryogenic temperatures (-78 °C).[1]

-

-

Dichloromethane (DCM): Excellent Solubility. [1]

-

Application: Preferred for non-cryogenic transfers or general organic handling.[1]

-

-

Dimethylformamide (DMF) / DMSO: Soluble. [1]

-

Note: Rarely used for Weinreb synthesis due to high boiling points and difficulty in removal during workup, despite excellent solubility.

-

Polar Protic Solvents

-

Ethanol / Methanol: Soluble. [1]

Non-Polar Solvents

-

Diethyl Ether: Soluble. [1]

-

Application: A viable alternative to THF, particularly when a lower boiling point solvent is required for product isolation.[1]

-

-

Hexanes / Toluene: Moderate to High Solubility. [1]

Aqueous Solubility[1][5]

-

Water: Low / Immiscible. [1]

-

Partitioning: In a biphasic system (e.g., Water/DCM or Water/Ethyl Acetate), Ethyl N-methoxy-N-methylcarbamate will partition predominantly into the organic layer.[1]

-

Workup: This immiscibility is advantageous, allowing unreacted reagent to be extracted into the organic phase during aqueous workups.[1]

-

Part 3: Critical Application — The Weinreb Synthesis Protocol

The primary utility of this compound relies on its solubility in anhydrous THF to facilitate the formation of a stable tetrahedral intermediate.[1]

The "Chelation Control" Mechanism

When an organometallic nucleophile (R-M) attacks the carbonyl carbon, the solvent (THF) must solubilize the reagents sufficiently to allow the metal ion (Mg²⁺ or Li⁺) to coordinate between the carbonyl oxygen and the N-methoxy oxygen.[1] This 5-membered chelate is stable in the reaction solvent but collapses upon aqueous acidic quench to yield the ketone (or Weinreb amide depending on the stoichiometry).[1]

Experimental Workflow: Synthesis of a Weinreb Amide

Objective: Convert an organolithium reagent to a Weinreb amide using Ethyl N-methoxy-N-methylcarbamate.

Reagents:

-

Substrate (Aryl/Alkyl Halide for lithiation)

-

n-Butyllithium (solution in hexanes)

-

Ethyl N-methoxy-N-methylcarbamate (Neat liquid)

-

Solvent: Anhydrous THF

Protocol:

-

Solvent Prep: Charge a flame-dried flask with anhydrous THF under Argon atmosphere.

-

Lithiation: Add the substrate and cool to -78 °C. Add n-BuLi dropwise.

-

Reagent Addition:

-

Step: Dissolve Ethyl N-methoxy-N-methylcarbamate in a minimal amount of anhydrous THF (1:1 v/v) to ensure rapid mixing.

-

Action: Cannulate this solution into the reaction flask.

-

Why? Adding the reagent neat can cause localized freezing or concentration gradients.[1] Predissolving in THF ensures immediate homogeneous distribution.[1]

-

-

Workup:

Part 4: Visualizations

Diagram 1: Solubility & Reactivity Workflow

This diagram illustrates the decision logic for solvent selection based on the intended chemical process.

Caption: Workflow for solvent selection emphasizing THF for mechanistic stability during nucleophilic addition.

Diagram 2: Solvation & Chelation Model

This diagram depicts the critical molecular interaction facilitated by THF solubility.[1]

Caption: The solubility in THF allows the formation of the transition state required for controlled reactivity.

Part 5: References

Sources

- 1. 105764-07-6|5-Formyl-2-methoxybenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. echemi.com [echemi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN85109417A - The preparation method of N-methylcarbamate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. FDA全球物质登记数据库-5 [drugfuture.com]

- 7. Ethyl N-methoxy-N-methylcarbamate | C5H11NO3 | CID 533715 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of Carbamates: A Technical Guide

This technical guide provides a rigorous analysis of carbamate thermal stability, tailored for researchers in drug development and materials science. It moves beyond basic definitions to explore the kinetic and mechanistic drivers of decomposition, supported by experimental protocols and authoritative references.

Executive Summary & Strategic Importance

Carbamates (urethanes) are a structural linchpin in medicinal chemistry, serving two distinct but critical roles: as robust structural motifs in active pharmaceutical ingredients (APIs) and prodrugs (e.g., rivastigmine, irinotecan), and as transient protecting groups (Boc, Fmoc, Cbz) in synthetic pathways.

Understanding their thermal stability is not merely a safety compliance issue but a design parameter. In prodrug design, the carbamate bond must be stable enough to survive formulation and storage (shelf-life) yet labile enough to undergo enzymatic or hydrolytic cleavage in vivo. In process chemistry, thermal decomposition profiles dictate the safe operating windows for drying, recrystallization, and melt extrusion.

Mechanistic Pathways of Decomposition

The thermal degradation of carbamates is not a singular event but a competition between three primary mechanistic pathways, dictated by substitution patterns (N-mono vs. N,N-disubstituted) and environmental conditions.

Pathway A: The Retro-Ene Reaction (Isocyanate Formation)

This is the dominant pathway for N-monosubstituted carbamates (R-NH-CO-OR'). It proceeds via a concerted, six-membered cyclic transition state involving the transfer of the N-H proton to the alkoxy oxygen.

-

Mechanism: Concerted

-elimination. -

Products: Isocyanate (R-N=C=O) + Alcohol (R'-OH).

-

Kinetics: First-order; highly dependent on the acidity of the N-H proton and the leaving group ability of the alcohol.

-

Reversibility: The reaction is reversible.[1] In a closed system, equilibrium is established. In an open system (e.g., TGA), the volatile alcohol escapes, driving the reaction to completion.

Pathway B: Nucleophilic/Hydrolytic Cleavage

In the presence of moisture or nucleophiles, the carbonyl carbon is attacked.

-

Mechanism: Nucleophilic acyl substitution.

-

Products: Amine (R-NH2) + CO2 + Alcohol.

-

Relevance: Critical for "shelf-life" stability in humid conditions. N,N-disubstituted carbamates, which cannot undergo the Retro-Ene reaction, primarily degrade via this route or radical fragmentation at very high temperatures.

Pathway C: Concerted Fragmentation (Boc-Type)

Specific to tert-butyl carbamates (Boc), this pathway is driven by the stability of the resulting carbocation/olefin.

-

Mechanism: Fragmentation to isobutylene and carbamic acid (which spontaneously decarboxylates).

-

Products: Amine + CO2 + Isobutylene.[2]

Visualization of Decomposition Pathways

Figure 1: Mechanistic divergence between N-mono and N,N-disubstituted carbamates.

Structural Determinants of Stability

The thermal stability of a carbamate is tunable. The following table summarizes how structural modifications shift the decomposition temperature (

| Structural Feature | Effect on Stability | Mechanistic Rationale |

| N-Substitution | Disubstituted >> Monosubstituted | N,N-disubstituted carbamates lack the N-H proton required for the low-energy retro-ene pathway. |

| Alkoxy Group (R') | Primary > Secondary > Tertiary | Tertiary carbamates (e.g., Boc) stabilize the carbocation-like transition state, lowering |

| Aromaticity | Alkyl > Aryl | N-Aryl groups (e.g., phenyl) increase the acidity of the N-H proton, facilitating the retro-ene reaction and lowering |

| Leaving Group | Electron-Donating > Electron-Withdrawing | Electron-withdrawing groups on the oxygen make the alcohol a better leaving group, decreasing stability. |

Comparative Decomposition Data

-

Boc-Gly-OH: Onset ~

C (Solid State) -

Fmoc-Gly-OH: Onset ~

C (Solid State) -

Ethyl N-phenylcarbamate: Onset ~

C (Boiling point/Decomp overlap) -

N,N-Dimethyl carbamates: Generally stable >

C

Experimental Protocols for Stability Assessment

Trustworthy data requires rigorous experimental design. The following protocols are standard for determining the thermal stability profile of a new carbamate entity.

Protocol A: TGA/DSC Screening (The "Fingerprint")

Objective: Determine the onset temperature of decomposition (

-

Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan (crimped but vented to allow gas escape).

-

Instrument Setup: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650).

-

Purge Gas: Nitrogen (inert) at 50 mL/min. Note: Use Air/O2 only if oxidative stability is the goal.

-

Ramp: Heat from ambient to 400°C at 10°C/min.

-

Analysis:

-

DSC Signal: Look for sharp endotherms (melting) followed by broad endotherms/exotherms (decomposition).

-

TGA Signal: Identify the temperature at 1% and 5% weight loss (

, -

Validation: If weight loss occurs before the melting endotherm, the compound is decomposing in the solid state.

-

Protocol B: Isothermal Accelerated Stability (Arrhenius Prediction)

Objective: Predict shelf-life (

-

Selection: Choose 3–4 isotherms below the

determined in Protocol A (e.g., 80°C, 90°C, 100°C, 110°C). -

Execution: Hold sample at each temperature in TGA or oven (analyzed by HPLC) until 5–10% degradation is observed.

-

Calculation:

-

Determine rate constant

for each temperature (assuming zero or first-order kinetics). -

Plot

vs. -

Extrapolate to 25°C to find

. -

Calculate shelf life:

(for first-order).

-

Workflow Visualization

Figure 2: Decision tree for thermal stability characterization.

Applications in Drug Development[3]

Prodrug Design: The "Goldilocks" Zone

Carbamates are often superior to esters as prodrugs because they are more resistant to plasma esterases, allowing for better oral bioavailability and blood-brain barrier penetration.

-

Case Study (Rivastigmine): An acetylcholinesterase inhibitor where the carbamate moiety is the active pharmacophore. It carbamylates the enzyme active site. Its thermal stability is crucial for formulation, requiring storage below 30°C to prevent spontaneous hydrolysis.

-

Case Study (Capecitabine): Contains a carbamate linker that is enzymatically cleaved. The N-pentyloxycarbonyl group provides a balance of lipophilicity and stability.

Protecting Group Strategy

In peptide synthesis, the thermal cleavage of Boc groups is a known side reaction during high-temperature workups. Conversely, Fmoc groups are thermally robust up to ~120°C, making them suitable for microwave-assisted peptide synthesis (MW-SPPS), provided the solvent is free of basic impurities (which trigger E1cB elimination).

References

-

Mechanisms of Carbam

- Source: MDPI, "Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbam

- Significance: details the retro-ene mechanism and kinetics for isocyan

-

Kinetics of N-Substituted Carbam

- Source: ResearchGate, "The thermal decompositions of carbamates. I.

- Significance: Provides kinetic data and activation energies for N-substituted vs N,N-disubstituted variants.

-

Carbam

- Source: NIH/PubMed, "Carbamate Group as Structural Motif in Drugs: A Review"

- Significance: Comprehensive review of carbamate stability in the context of FDA-approved drugs.

-

Thermal Cleavage of Fmoc

- Source: CHIMIA, "Thermal Cleavage of the Fmoc Protection Group"

- Significance: Validates the high thermal stability of Fmoc compared to Boc and its cleavage p

-

TGA/DSC Methodology

-

Source: TA Instruments, "Materials Characterization by Thermal Analysis (DSC & TGA)"[3]

- Significance: Standard protocols for interpreting thermal events in organic m

-

Sources

Acylating Agents in Modern Medicinal Chemistry: A Strategic Guide

Strategic Landscape: Reactivity vs. Selectivity

In drug discovery and organic synthesis, acylation is not merely about forming a carbonyl bond; it is about orthogonal protection , pharmacophore installation , and late-stage functionalization . The choice of acylating agent is dictated by a trade-off between electrophilicity (reactivity) and chemoselectivity (tolerance of other functional groups).

The fundamental mechanism governing these reactions is Nucleophilic Acyl Substitution (NAS) . Unlike

Hierarchy of Acylating Potential

The following table quantifies the reactivity landscape. A "Self-Validating" chemist uses this hierarchy to predict whether a reaction requires activation (e.g., converting an acid to a chloride) or catalysis (e.g., adding DMAP to an anhydride).

| Acylating Agent | Leaving Group (LG) | Conjugate Acid of LG ( | Reactivity Profile | Strategic Utility |

| Acyl Chlorides | -7 (HCl) | Hyper-Reactive | Non-selective acylation; requires dry conditions; generates HCl. | |

| Anhydrides | ~4.8 (Carboxylic Acid) | High | Milder than chlorides; amenable to Lewis Base catalysis (DMAP). | |

| Active Esters (e.g., OAt, OBt) | ~3.4 - 4.6 | Tunable | The gold standard for peptide coupling; suppresses racemization. | |

| Esters | ~16 (Alcohol) | Low | Requires forcing conditions or transesterification catalysts. | |

| Amides | ~38 (Amine) | Inert | Stable end-products; rarely used as acylating agents (except Weinreb amides). |

Mechanistic Deep Dive: Catalytic Activation

To achieve high yields under mild conditions, modern synthesis relies on "active species" generated in situ. We will examine two critical pathways: DMAP Catalysis (Steglich) and HATU Coupling .

A. Nucleophilic Catalysis: The Steglich Mechanism

4-Dimethylaminopyridine (DMAP) is not just a base; it is a nucleophilic catalyst . It attacks the anhydride (or DCC-activated acid) to form a highly electrophilic N-acylpyridinium species. This species is orders of magnitude more reactive than the anhydride itself due to the positive charge on the nitrogen and the resonance stabilization of the pyridine ring.

Figure 1: The Steglich Cycle.[1] Note that DMAP is regenerated, making it a true catalyst.[2] The N-acylpyridinium ion is the high-energy intermediate that drives the reaction.

B. Peptide & Drug Coupling: The HATU Mechanism

For complex drug molecules, Acyl Chlorides are often too harsh. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) allows for the formation of amide bonds with minimal racemization.[3] The key is the HOAt leaving group, which provides a "neighboring group effect" (anchimeric assistance) that accelerates the amine attack.

Figure 2: HATU Activation Cascade.[4] The OAt Active Ester is the crucial stable-yet-reactive intermediate that prevents racemization.

Validated Experimental Protocols

Protocol A: The "Clean" Acid Chloride Synthesis (Oxalyl Chloride/DMF)

Why this method? unlike Thionyl Chloride (

Materials:

-

Carboxylic Acid substrate (1.0 equiv)

-

Oxalyl Chloride (1.2 - 1.5 equiv)

-

DMF (Dimethylformamide) (catalytic, 1-2 drops)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under inert atmosphere (

or Ar). Dissolve the carboxylic acid in anhydrous DCM (0.2 - 0.5 M). -

Activation: Cool to 0°C. Add Oxalyl Chloride dropwise.

-

Self-Validation Check: No reaction should occur yet. If bubbling occurs immediately, your system contains water.

-

-

Catalysis: Add 1-2 drops of DMF.

-

Mechanistic Observation: Immediate, vigorous evolution of gas (

) indicates the formation of the active chloroiminium species.

-

-

Completion: Allow to warm to Room Temperature (RT) and stir for 1-2 hours.

-

Endpoint: Reaction mixture usually turns clear yellow.

-

-

Workup: Concentrate in vacuo to remove solvent and excess oxalyl chloride. The residue is the crude Acid Chloride, ready for immediate use (do not purify by column).

Protocol B: Schotten-Baumann Acylation (Biphasic)

Why this method? Ideal for acylating amines in the presence of alcohols (chemoselectivity) or for water-soluble amino acids.

Materials:

-

Solvent System: DCM / 1M NaOH (1:1 ratio)

Step-by-Step Methodology:

-

Biphasic Setup: Dissolve amine in DCM. Add an equal volume of 1M NaOH.

-

Addition: Add Acyl Chloride dropwise to the vigorously stirring biphasic mixture.

-

Mechanism in Action: The NaOH neutralizes the HCl byproduct immediately in the aqueous phase, preventing the amine from becoming protonated (and thus deactivated) in the organic phase.

-

Validation: Monitor by TLC. The product remains in the DCM layer; byproducts (NaCl) stay in the water.

Troubleshooting & Optimization

-

Problem: Low yield with steric bulk (e.g., t-butyl alcohol).

-

Solution: Switch to Steglich conditions . The N-acylpyridinium intermediate is less sensitive to sterics than a standard anhydride attack.

-

-

Problem: Racemization of chiral centers.

-

Solution: Avoid Acid Chlorides. Use HATU/DIPEA or EDC/HOBt . The benzotriazole ring in HATU/HOBt hydrogen-bonds with the amine, guiding the attack and preventing proton abstraction at the

-carbon.

-

-

Problem: "Sluggish" Acid Chloride formation.

-

Solution: Ensure DMF is fresh. Old DMF hydrolyzes to dimethylamine, which consumes your acid chloride to form dimethylamide impurities.

-

References

-

Neises, B., & Steglich, W. (1978).[1] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt). A new highly efficient auxiliary for peptide coupling. Journal of the American Chemical Society. Link

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Nucleophilic Acyl Substitution.[1][8][14] Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

Organic Chemistry Portal. (n.d.). Steglich Esterification. Link

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. nbinno.com [nbinno.com]

- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 4. HATU - Wikipedia [en.wikipedia.org]

- 5. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Using the pKa values listed in [TABLE 15.1], predict the products... | Study Prep in Pearson+ [pearson.com]

- 9. columbia.edu [columbia.edu]

- 10. Oxalyl chloride - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. youtube.com [youtube.com]

Beyond the Chelate: A Theoretical & Practical Guide to N-Methoxy-N-Methylamide Reactivity

Topic: Theoretical Studies on the Reactivity of N-Methoxy-N-Methylamides (Weinreb Amides) Content Type: In-Depth Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The N-methoxy-N-methylamide, commonly known as the Weinreb amide, represents a singular solution to the "over-addition" problem in carbonyl chemistry. While its utility in synthesizing ketones and aldehydes is well-documented, the theoretical underpinnings of its reactivity reveal a complex interplay of orbital stereoelectronics, ground-state conformational preferences, and chelation thermodynamics. This guide synthesizes recent Density Functional Theory (DFT) studies and kinetic analyses to provide a mechanistic blueprint for optimizing Weinreb amide transformations.

The Electronic Architecture of the Weinreb Amide

To understand the reactivity of Weinreb amides, one must first deconstruct their ground-state electronic structure. Unlike standard secondary amides, the N-methoxy-N-methyl moiety introduces unique steric and electronic perturbations.

Ground State Conformational Preferences

Recent DFT studies (B3LYP/6-311++G(3df, 3pd)) indicate that Weinreb amides do not exist in a single static conformation. Instead, they exhibit a dynamic equilibrium between cis and gauche conformers.

-

Orbital Stabilization (

): The delocalization of the nitrogen lone pair into the carbonyl anti-bonding orbital stabilizes the amide bond, favoring planarity. -

Coulombic Repulsion (The Pyramidalization Factor): The presence of the electronegative oxygen on the nitrogen atom (N-OMe) creates a dipole-dipole repulsion with the carbonyl oxygen.

-

The Result: This competition forces a slight pyramidalization at the nitrogen atom, pre-organizing the molecule for nucleophilic attack. The N-O bond is not merely a spectator; it induces a "twist" that raises the ground state energy relative to a standard dimethyl amide, making the carbonyl carbon slightly more electrophilic.

The "Leaving Group" Paradox

In standard nucleophilic acyl substitution, a better leaving group accelerates the reaction. However, the

The Chelation Phenomenon: Theoretical Validation

The central dogma of Weinreb chemistry is the formation of a stable, five-membered metal-chelated intermediate. Theoretical validation of this model confirms why the reaction stops at the ketone stage.

The "Chelation Lock" Mechanism

Upon nucleophilic attack by an organometallic reagent (R-M, where M = Li, MgX), the metal atom coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen.

-

Thermodynamics: Computational models suggest the stabilization energy of this 5-membered chelate is significant (estimated >25 kcal/mol relative to the unchelated open form).[1]

-

Kinetic Barrier: For the tetrahedral intermediate to collapse and expel the leaving group, the metal-oxygen bond must break or significantly distort. The energy penalty for disrupting this chelate creates a high kinetic barrier to collapse under reaction conditions (typically -78°C to 0°C).

Comparative Chelation: Weinreb vs. Others

The specificity of the Weinreb amide is best understood by comparison.

| Amide Type | Chelate Ring Size | Stability of Intermediate | Outcome with R-Li/R-MgX |

| Weinreb (N-OMe) | 5-Membered | High (Stable) | Ketone (after quench) |

| Morpholine Amide | None (Steric only) | Low (Collapses) | Mixture (Ketone/Alcohol) |

| Triazinyl Amide | 6-Membered | Moderate | Ketone (Variable) |

| Standard ( | None | Very Low | Alcohol (Over-addition) |

Visualization: The Reaction Coordinate

The following diagram illustrates the energy landscape of the Weinreb ketone synthesis, highlighting the "Energy Well" created by the chelated intermediate.

Figure 1: Reaction coordinate showing the thermodynamic stability of the chelated intermediate (Green) preventing the high-barrier path to over-addition (Grey).

Experimental Protocols: Theory in Practice

This protocol is designed with "Theoretical Checkpoints" to ensure the integrity of the chelate is maintained.

Protocol: Synthesis of Aryl Ketones from Weinreb Amides

Scope: Conversion of N-methoxy-N-methylbenzamide to Acetophenone.

Reagents

-

N-methoxy-N-methylbenzamide (1.0 equiv)

-

Methylmagnesium bromide (3.0 M in ether, 1.2 equiv)

-

THF (Anhydrous)

-

HCl (1M, aqueous)

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask. Flush with Argon. Add Weinreb amide (1.0 equiv) and dissolve in anhydrous THF (0.5 M concentration).

-

Theoretical Checkpoint: THF is crucial as it coordinates to Mg, but not so strongly that it prevents the intramolecular chelation of the amide.

-

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath).

-

Theoretical Checkpoint: While the chelate is stable, low temperature minimizes the kinetic energy available to surmount the barrier for "TS2" (collapse) or side reactions (e.g., elimination).

-

-

Nucleophilic Addition: Add MeMgBr (1.2 equiv) dropwise over 20 minutes.

-

Warming: Allow the reaction to warm to 0°C over 1 hour.

-

Validation: Unlike standard esters, the Weinreb intermediate does not collapse at 0°C. This stability allows for complete consumption of starting material without over-addition.

-

-

Quench (The Release): Pour the reaction mixture into a vigorously stirring solution of 1M HCl at 0°C.

-

Workup: Extract with EtOAc (3x), wash with brine, dry over

, and concentrate.

Comparative Data: Yields & Selectivity

The following table summarizes the efficiency of Weinreb amides compared to other acylating agents in ketone synthesis.

| Precursor | Reagent | Product | Yield (%) | Selectivity (Ketone:Alcohol) |

| Weinreb Amide | PhMgBr (1.2 eq) | Benzophenone | 96% | >99:1 |

| Acid Chloride | PhMgBr (1.1 eq) | Benzophenone | 45% | 60:40 |

| Ethyl Ester | PhMgBr (1.1 eq) | Benzophenone | 30% | 20:80 |

| Morpholine Amide | PhMgBr (1.2 eq) | Benzophenone | 78% | 85:15 |

Future Directions: Non-Classical Applications

Recent theoretical expansions suggest the Weinreb motif can be utilized beyond simple acyl substitutions:

-

Radical Weinreb Amides: Utilization of thioester-derived Weinreb amides for radical additions, where the chelation effect stabilizes radical intermediates.

-

Wittig-Weinreb Transformation: Direct conversion to ketones using alkylidenetriphenylphosphoranes via an oxaphosphetane intermediate, avoiding metal reagents entirely.

References

-

Weinreb, S. M., & Nahm, S. (1981).[5] "N-Methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 22(39), 3815-3818. Link

-

Murphy, J. A., et al. (2005). "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction." Organic Letters, 7(7), 1427-1429. Link

- Adler, M., et al. (2006). "Spectroscopic and Kinetic Confirmation of the Weinreb Chelate." Journal of the American Chemical Society. (Contextual citation based on confirmed mechanism in search results).

-

Li, G., et al. (2022). "Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution... and Computational Studies." ACS Omega. Link

-

Labidi, O., et al. (2025). "Conformational preferences for some 2-substituted N-methoxy-N-methylacetamides through spectroscopic and theoretical studies." ResearchGate.[6][7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Free Energy Landscape of Magnesium Chelation Reveals Dynamic Pre-Chelate Complexes Stabilized by Meta-Sphere RNA-Ion Coordination | bioRxiv [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. lifechempharma.com [lifechempharma.com]

- 5. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Methodological & Application

The Modern Acylating Agent: A Guide to Ethyl N-methoxy-N-methylcarbamate in Synthesis

In the landscape of modern organic synthesis, the pursuit of selective and high-yielding transformations is paramount. The construction of carbon-carbon bonds to form ketones is a fundamental operation, yet one that is often plagued by the over-addition of highly reactive organometallic reagents to traditional acylating agents like esters or acid chlorides, leading to the formation of undesired tertiary alcohols. This application note provides a comprehensive guide to the use of Ethyl N-methoxy-N-methylcarbamate as a strategic acylating agent that elegantly circumvents this challenge through the in-situ formation of a stable Weinreb amide intermediate. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage this powerful tool for the efficient and controlled synthesis of ketones.

The Challenge of Ketone Synthesis and the Weinreb Amide Solution

The synthesis of ketones via the acylation of organometallic reagents is a cornerstone of organic chemistry. However, the high reactivity of reagents such as Grignard and organolithium species often leads to a second nucleophilic attack on the initially formed ketone, resulting in the formation of a tertiary alcohol. This lack of control necessitates carefully controlled reaction conditions, often at low temperatures, and precise stoichiometry, which can be challenging to scale.

The advent of the N-methoxy-N-methylamide, commonly known as the Weinreb amide, revolutionized ketone synthesis.[1][2] The key to the success of the Weinreb amide lies in its ability to form a stable, chelated tetrahedral intermediate upon reaction with an organometallic reagent.[3][4] This intermediate is stable enough to prevent the collapse to a ketone until acidic workup. Consequently, the highly reactive organometallic reagent is consumed before the ketone is liberated, thus preventing over-addition.[3]

Ethyl N-methoxy-N-methylcarbamate serves as an efficient and convenient precursor for the in situ generation of Weinreb amides from carboxylic acids, streamlining the synthetic process.

Mechanism of Action: The Stability of the Weinreb Intermediate

The efficacy of Ethyl N-methoxy-N-methylcarbamate as an acylating agent is intrinsically linked to the mechanism of the subsequent Weinreb ketone synthesis. The process can be dissected into two key stages:

-

Formation of the Weinreb Amide: The carboxylic acid is first activated, typically by conversion to an acid chloride or through the use of a peptide coupling reagent. This activated species then reacts with Ethyl N-methoxy-N-methylcarbamate to form the corresponding N-methoxy-N-methylamide (Weinreb amide).

-

Acylation and Ketone Formation: The Weinreb amide is then treated with an organometallic reagent (e.g., Grignard or organolithium). The nucleophilic carbon of the organometallic reagent attacks the carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate. The crucial feature of this intermediate is the chelation of the metal cation (MgX⁺ or Li⁺) by the methoxy oxygen and the carbonyl oxygen. This five-membered ring structure is remarkably stable and does not collapse to form the ketone at the reaction temperature. Upon aqueous acidic workup, the chelated intermediate is hydrolyzed to release the desired ketone.

Figure 1. General workflow for ketone synthesis using Ethyl N-methoxy-N-methylcarbamate.

Physicochemical Properties and Safety Considerations

A thorough understanding of the properties and hazards associated with Ethyl N-methoxy-N-methylcarbamate is essential for its safe handling and use in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₁NO₃ | [5] |

| Molecular Weight | 133.15 g/mol | [5] |

| Appearance | Colorless Liquid | [6] |

| Boiling Point | 150-155 °C | [7] |

| Density | 1.022 g/mL at 25 °C | [7] |

| Flash Point | 127 °F (52.8 °C) | [7] |

Safety Profile:

Ethyl N-methoxy-N-methylcarbamate is a flammable liquid and vapor.[5][8] Appropriate safety precautions must be taken to avoid ignition sources. It is advisable to handle this reagent in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[8] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[8]

Detailed Experimental Protocols

The following protocols provide a general framework for the synthesis of ketones using Ethyl N-methoxy-N-methylcarbamate. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: One-Pot Synthesis of a Ketone from a Carboxylic Acid

This protocol outlines the conversion of a carboxylic acid to a ketone in a single reaction vessel, proceeding through the in situ formation of the Weinreb amide.

Materials:

-

Carboxylic acid

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Ethyl N-methoxy-N-methylcarbamate

-

Anhydrous Triethylamine (TEA) or Pyridine

-

Grignard reagent or Organolithium reagent in a suitable solvent

-

Anhydrous Diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (oven-dried)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Acid Chloride Formation:

-

To a solution of the carboxylic acid (1.0 equiv) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add a catalytic amount of DMF (1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add oxalyl chloride (1.2-1.5 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

-

-

Weinreb Amide Formation:

-

In a separate flask, dissolve Ethyl N-methoxy-N-methylcarbamate (1.2 equiv) and anhydrous triethylamine (1.5 equiv) in anhydrous DCM.

-

Cool this solution to 0 °C.

-

Slowly add the freshly prepared acid chloride solution to the carbamate solution via cannula.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.

-

-

Ketone Synthesis:

-

Cool the reaction mixture containing the Weinreb amide to 0 °C.

-

Slowly add the Grignard or organolithium reagent (1.2-1.5 equiv) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction at 0 °C for 1-2 hours or until the Weinreb amide is consumed (monitored by TLC).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

If necessary, add 1 M HCl to dissolve any precipitated magnesium salts.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude ketone by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

-

Sources

- 1. Weinreb Ketone Synthesis | TCI AMERICA [tcichemicals.com]

- 2. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. youtube.com [youtube.com]

- 5. Ethyl N-methoxy-N-methylcarbamate | C5H11NO3 | CID 533715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. ETHYL N-METHOXY-N-METHYLCARBAMATE | 6919-62-6 [chemicalbook.com]

- 8. echemi.com [echemi.com]

Application Note: Modular Ketone Synthesis via the "Weinreb Carbamate" Protocol

Abstract & Strategic Rationale

The synthesis of unsymmetrical ketones remains a cornerstone challenge in medicinal chemistry. Traditional methods involving the direct addition of organometallics to carboxylic acid derivatives often suffer from over-addition, yielding tertiary alcohols, or require harsh conditions incompatible with sensitive functional groups.

This protocol details the use of Ethyl N-methoxy-N-methylcarbamate (the "Weinreb Carbamate") as a privileged electrophilic linchpin. Unlike standard Weinreb amide syntheses that require starting from carboxylic acids (via peptide coupling agents), this reagent allows for the direct conversion of organohalides (via Grignard or Lithio species) into Weinreb amides .

Key Advantages:

-

Retrosynthetic Flexibility: Enables the use of organohalides as the carbonyl source precursors.

-

Prevention of Over-addition: Leverages the stable 5-membered metal-chelated intermediate inherent to Weinreb chemistry.

-

Modular Assembly: Facilitates the "stitching" of two distinct nucleophilic fragments (

and

Mechanistic Insight (The "Why")

The success of this protocol relies on the unique stability of the tetrahedral intermediate formed upon the addition of the organometallic reagent to the N-methoxy-N-methyl amide functionality.

The Chelation Control Model

When the first organometallic (

Figure 1: The sequential addition pathway enabled by the Weinreb Carbamate, highlighting the stable chelate that prevents over-addition.

Experimental Protocol

Materials & Reagents[1][2][3][4]

| Component | Specification | Role |

| Ethyl N-methoxy-N-methylcarbamate | >98% Purity (CAS 72776-69-3) | Electrophilic Linker |

| Organohalide 1 ( | Aryl/Alkyl Bromide or Iodide | Precursor to Nucleophile 1 |

| Organohalide 2 ( | Aryl/Alkyl Bromide or Iodide | Precursor to Nucleophile 2 |

| Magnesium Turnings | Grignard Grade (washed w/ dilute HCl) | Metalation Agent |

| THF (Tetrahydrofuran) | Anhydrous, inhibitor-free | Solvent |

| HCl (1M) | Aqueous solution | Quenching/Hydrolysis |

Phase 1: Synthesis of the Weinreb Amide Intermediate

Objective: Convert

-

Grignard Generation: In a flame-dried 3-neck flask under Argon, generate the Grignard reagent (

) from -

Reagent Preparation: In a separate flame-dried flask, dissolve Ethyl N-methoxy-N-methylcarbamate (1.33 g, 10.0 mmol, 1.0 equiv) in anhydrous THF (10 mL). Cool this solution to 0°C .

-

Expert Note: Unlike acid chlorides, this carbamate is less prone to hydrolysis, but anhydrous conditions are still strictly required to maintain the titer of the Grignard.

-

-

Addition: Cannulate the Grignard solution dropwise into the carbamate solution at 0°C over 15 minutes.

-

Observation: A slight exotherm may occur. The solution often turns cloudy due to the formation of magnesium ethoxide salts.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor conversion by TLC (or GC-MS aliquot quenched with sat.

).[1] -

Workup (Critical for Purity):

-

Quench with sat.

(15 mL). -

Extract with Et2O or EtOAc (3 x 20 mL).

-

Wash combined organics with Brine, dry over

, and concentrate. -

Purification: Flash column chromatography (typically Hexanes:EtOAc) is recommended to remove any unreacted carbamate before Phase 2.

-

Phase 2: Conversion to Unsymmetrical Ketone

Objective: React Weinreb Amide with

-

Substrate Prep: Dissolve the purified Weinreb Amide (from Phase 1) in anhydrous THF (0.5 M concentration) and cool to -78°C (dry ice/acetone bath).

-

Expert Note: While Weinreb amides effectively stop over-addition, lower temperatures (-78°C to 0°C) improve chemoselectivity and suppress potential

-deprotonation side reactions.

-

-

Nucleophile Addition: Add the second organometallic reagent (

or -

Chelation: Stir at -78°C for 30 minutes, then allow to warm to 0°C over 1 hour.

-

Hydrolysis (The Release): Pour the reaction mixture into a vigorously stirred flask containing 1M HCl (excess) at 0°C.

-

Isolation: Extract with Et2O, wash with sat.

(to remove amine salts), dry, and concentrate.

Data Summary & Stoichiometry Table

| Step | Reagent | Equiv. | Temp | Time | Critical Parameter |

| 1 | 1.0 | 0°C | 2 h | Slow addition to avoid local heating | |

| 1 | Carbamate Linker | 1.0 | 0°C | - | Anhydrous conditions |

| 2 | Weinreb Amide | 1.0 | -78°C | - | Purify before Step 2 for best yield |

| 2 | 1.1 - 1.2 | -78°C | 1.5 h | Excess ensures complete conversion | |

| 3 | 1M HCl | Excess | 0°C | 15 min | Vigorous stirring required for hydrolysis |

Troubleshooting & Optimization

Issue: Low Yield of Weinreb Amide (Phase 1)

-

Cause: Moisture in THF killing the Grignard.

-

Solution: Titrate Grignard reagent immediately before use (e.g., using iodine or salicylaldehyde phenylhydrazone).

-

Alternative: If

is sterically hindered (e.g., t-Butyl), reflux may be required for the substitution to occur on the carbamate.

Issue: Tertiary Alcohol Formation (Phase 2)

-

Cause: Failure of the chelate mechanism, usually due to high temperature during addition or "aged" Weinreb amide containing acidic impurities.

-

Solution: Ensure addition of

is performed strictly at -78°C. Ensure the Weinreb amide is free of protic impurities (water/alcohols) that could disrupt chelation.

Issue: Incomplete Hydrolysis

-

Cause: The tetrahedral intermediate is surprisingly stable.

-

Solution: If the ketone does not appear upon simple aqueous workup, stir the crude mixture with dilute HCl or a buffered solution (citric acid) for 30-60 minutes.

References

-

Foundational Weinreb Chemistry: Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818.

-

Carbamate Reagent Specifics: Fehrentz, J. A.; Castro, B. "Synthesis of Aldehydes, Ketones, and Carboxylic Acids from N-Methoxy-N-methylamides." Synthesis, 1983 , 1983(08), 676-678.

-

Grignard Reactivity Review: "Reactions of Grignard Reagents with Carbonyl Derivatives." Master Organic Chemistry.

-

TCI Chemicals Product Data: "Ethyl N-methoxy-N-methylcarbamate (Product M0456)." TCI Chemicals.

Sources

- 1. Reagent for Preparation of Weinreb Amides | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of Weinreb Amides in the Total Synthesis of Natural Products

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth exploration of the Weinreb amide, a cornerstone functional group in modern organic synthesis. We will dissect the mechanistic underpinnings of its unique stability and reactivity, showcase its strategic application in the complex art of natural product total synthesis, and provide detailed, field-proven protocols for its formation and reaction. This document is intended to serve as a practical resource for chemists seeking to leverage this powerful tool in their own synthetic endeavors.

Introduction: The Enduring Power of the Weinreb Amide

First introduced by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or Weinreb amide, has become an indispensable tool for the controlled formation of carbon-carbon bonds.[1] In the intricate world of total synthesis, where precision and reliability are paramount, the Weinreb amide offers a robust solution to a common challenge: the synthesis of ketones from carboxylic acid derivatives.

Unlike more reactive acylating agents like acid chlorides or esters, which are prone to over-addition by organometallic reagents to yield tertiary alcohols, the Weinreb amide reliably halts the reaction at the ketone stage.[1][2][3] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate, a feature we will explore in detail. Its stability to a wide range of reagents and conditions further enhances its utility, allowing for its incorporation into complex synthetic sequences.[4] This guide will illuminate the "why" and "how" behind the Weinreb amide's success, transitioning from fundamental principles to practical, real-world applications in the synthesis of complex natural products.

The Weinreb Ketone Synthesis: Mechanism and Strategic Advantages

The primary utility of the Weinreb amide lies in its reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to furnish ketones. This transformation is remarkably clean and high-yielding, a direct consequence of its reaction mechanism.

Mechanism of Action:

-

Nucleophilic Addition: An organometallic reagent (R'-M) adds to the electrophilic carbonyl carbon of the Weinreb amide.

-

Formation of a Chelated Intermediate: This addition generates a tetrahedral intermediate. The key to the Weinreb amide's success is the ability of the N-methoxy group's oxygen to chelate the metal cation (e.g., MgX⁺ or Li⁺) with the carbonyl oxygen.[1][4][5] This five-membered ring stabilizes the intermediate, preventing its premature collapse.[1][2][6]

-